molecular formula C12H16N2O2 B1363459 1-(4-Methoxybenzoyl)-piperazine CAS No. 94747-49-6

1-(4-Methoxybenzoyl)-piperazine

Cat. No.: B1363459
CAS No.: 94747-49-6
M. Wt: 220.27 g/mol
InChI Key: AWNXKUKDGIDDBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of 4-methoxybenzyl esters in organic synthesis . The PMB ester, a protecting group, can be introduced in high yield under a number of mild reaction conditions . Power ultrasound has also been used to facilitate the rapid preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl) in providing protected phenolic ether intermediates for organic synthesis .

Scientific Research Applications

Antibacterial Drug Design

  • Patel and Park (2014) synthesized piperazine-based benzothiazolyl-4-thiazolidinones using 1-(4-methoxyphenyl) piperazine and sulfated tungstate. These compounds demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacterial strains, outperforming control drugs like ciprofloxacin (Patel & Park, 2014).

Neurotransmission Studies

  • Plenevaux et al. (2000) researched [18F]p-MPPF, a 5-HT1A antagonist containing a 1-(4-methoxyphenyl)piperazine structure for studying serotonergic neurotransmission using positron emission tomography (PET). This compound was essential in understanding serotonin receptor functions in various animal models and humans (Plenevaux et al., 2000).

Molecular Assembly and Structure

  • Chinthal et al. (2021) investigated the hydrogen-bonded assemblies of 1-halobenzoyl-4-(2-methoxyphenyl)piperazines. The study revealed unique one-dimensional, two-dimensional, and three-dimensional hydrogen-bonded assemblies, demonstrating the compound's versatility in forming complex molecular structures (Chinthal et al., 2021).

Cardiotropic Activity

  • Mokrov et al. (2019) synthesized 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines and studied their cardiotropic activity. These compounds showed significant antiarrhythmic activity, suggesting potential therapeutic applications for cardiac conditions (Mokrov et al., 2019).

Antihypertensive Agents

  • Marvanová et al. (2016) created 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates as potential dual antihypertensive agents. This study highlights the compound's potential in developing new medications for hypertension management (Marvanová et al., 2016).

Serotonin Receptor Studies

  • Mokrosz et al. (1994) synthesized 4-alkyl-1-(o-methoxyphenyl)piperazines with a benzotriazole fragment. These compounds showed affinity to 5-HT1A and 5-HT2 receptors, contributing to the understanding of serotonin receptor interactions (Mokrosz et al., 1994).

Cancer Research

  • Yarim et al. (2012) designed 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives and demonstrated their cytotoxicity on various cancer cell lines, indicating potential for cancer treatment (Yarim et al., 2012).

Supramolecular Assemblies

  • Priyanka et al. (2022) analyzed the crystal structures of N-(4-methoxyphenyl)piperazin-1-ium salts, revealing how these compounds form hydrogen-bonded chains and rings in various dimensions. This research contributes to the understanding of molecular interactions and supramolecular chemistry (Priyanka et al., 2022).

Antimicrobial Activities

  • Bektaş et al. (2007) synthesized triazole derivatives involving 1-(4-methoxyphenyl)piperazine, showing moderate to good antimicrobial activity against various microorganisms. This highlights the compound's potential in developing new antimicrobial agents (Bektaş et al., 2007).

Bioorganic Chemistry

  • Gul et al. (2019) studied new phenolic Mannich bases with piperazines, including derivatives of 1-(4-methoxyphenyl)piperazine, for their cytotoxic, anticancer, and carbonic anhydrase inhibitory effects. These findings are significant for future therapeutic applications (Gul et al., 2019).

Future Directions

Future studies on PMB esters, which may be related to “1-(4-Methoxybenzoyl)-piperazine”, will likely include the development of more environmentally friendly and inexpensive methods for their introduction and deprotection .

Properties

IUPAC Name

(4-methoxyphenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-4-2-10(3-5-11)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNXKUKDGIDDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371553
Record name 1-(4-Methoxybenzoyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94747-49-6
Record name 1-(4-Methoxybenzoyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 94747-49-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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